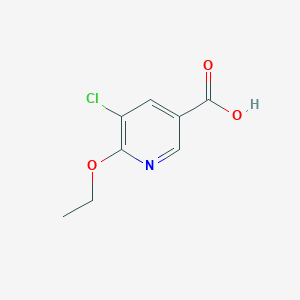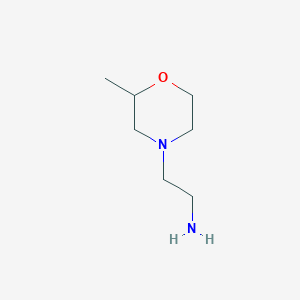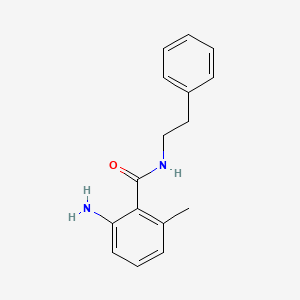
2-amino-6-methyl-N-(2-phenylethyl)benzamide
Vue d'ensemble
Description
2-Amino-6-methyl-N-(2-phenylethyl)benzamide (AMPEB) is an organic compound belonging to the class of aromatic amides. It is a white crystalline solid with a melting point of 220-222 °C. Its structure consists of a benzene ring connected to an amide group, with a methyl and phenyl group attached to the nitrogen atom. AMPEB has been studied extensively in recent years due to its interesting properties and potential applications in the fields of chemistry, biology, and medicine.
Applications De Recherche Scientifique
Anticonvulsant Activity
2-amino-6-methyl-N-(2-phenylethyl)benzamide and its analogs have been studied for their potential anticonvulsant properties. Research indicates that certain modifications to the compound, such as acylation, alkylation, or insertion of a methylene group, can impact its anticonvulsant efficacy and toxicity. These studies provide insights into the relationship between the compound’s structure and its biological activity as an anticonvulsant (Clark & Davenport, 1987), (Lambert et al., 1995), (Robertson et al., 1987).
Antibacterial Activity
A study focusing on the synthesis of methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, a related compound, showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests potential for applications in combating bacterial infections (Karai et al., 2018).
Antiproliferative Activity in Cancer Research
Compounds related to this compound have been investigated for their antiproliferative effects on cancer cells. These studies include the design and synthesis of compounds with the potential to inhibit cancer cell proliferation and induce apoptosis, highlighting their relevance in cancer research and treatment (Youssef et al., 2020).
Glucokinase Activation for Diabetes Treatment
Research into acetylenyl benzamide derivatives, which are structurally related to this compound, has shown promise in the treatment of Type 2 Diabetes Mellitus (T2DM). These compounds have been found to activate glucokinase, a key enzyme in glucose metabolism, suggesting their potential as novel treatments for T2DM (Park et al., 2015).
Propriétés
IUPAC Name |
2-amino-6-methyl-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-6-5-9-14(17)15(12)16(19)18-11-10-13-7-3-2-4-8-13/h2-9H,10-11,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAGFLMCRJKPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide](/img/structure/B3373126.png)
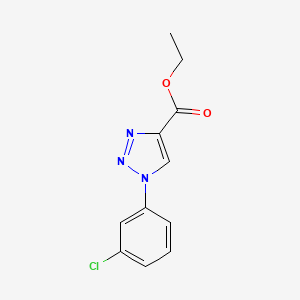
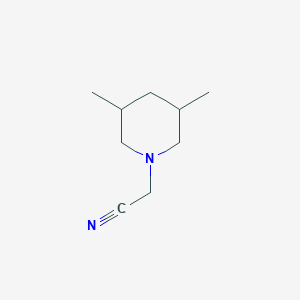

![2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B3373155.png)
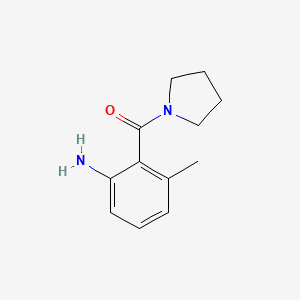


![2-[4-(2-Iodobenzamido)phenyl]acetic acid](/img/structure/B3373202.png)

